2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid

Thermal stability Melting point comparison Solid-phase peptide synthesis

Researchers requiring a sterically hindered β-hydroxy-α-amino acid for protease inhibitor programs often face lengthy syntheses of enantiopure building blocks. This racemic N-Boc-protected 3-hydroxyvaline analog solves this by enabling diastereomer screening in a single sequence. • Generates both (R)- and (S)-peptide chains simultaneously for head-to-head protease inhibition assays (e.g., HCV NS3, MetAP2). • The inert tertiary β-hydroxyl eliminates orthogonal protection steps, reducing synthesis time vs. Boc-threonine. • Cost-accessible racemic mixture defers chiral resolution investment until pharmacophore confirmation. • Aqueous solubility (~23 g/L) supports greener purification; higher melting point (113-127°C) ensures thermal stability during global logistics.

Molecular Formula C10H19NO5
Molecular Weight 233.26 g/mol
CAS No. 105504-72-1
Cat. No. B034884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid
CAS105504-72-1
Molecular FormulaC10H19NO5
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)O
InChIInChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-6(7(12)13)10(4,5)15/h6,15H,1-5H3,(H,11,14)(H,12,13)
InChIKeySZVRVSZFEDIMFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-β-Hydroxyvaline: Racemic Peptide Building Block


2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid (CAS 105504-72-1) is a racemic, N-Boc-protected β-hydroxy-α-amino acid derivative featuring a tertiary alcohol and a gem-dimethyl side chain. With a molecular formula C₁₀H₁₉NO₅ and molecular weight 233.26 g/mol, it belongs to the class of protected 3-hydroxyvaline (β-hydroxyvaline) analogs. The compound is commonly supplied as a white to off-white solid with a purity of ≥97%, stored at 2–8 °C . It serves primarily as a synthetic intermediate in peptide chemistry and medicinal chemistry programs, where the acid-labile Boc group enables selective deprotection during solid-phase peptide synthesis .

Structural Uniqueness vs. Boc-Valine and Boc-Threonine


The simultaneous presence of a tertiary β-hydroxyl group and a gem-dimethyl-substituted β-carbon in 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid creates a steric and electronic profile that is not replicated by commonly available Boc-amino acids such as Boc-L-valine (lacking the hydroxyl) or Boc-L-threonine (bearing a secondary rather than tertiary alcohol). The tertiary alcohol is resistant to acylation under standard Boc/Bzl coupling protocols and provides hydrogen-bond donor/acceptor capacity distinct from primary or secondary alcohols [1]. The racemic nature (RS mixture) further differentiates this compound from commercially dominant enantiopure (S)- or (R)-forms, offering a cost-accessible entry point for applications where stereochemistry is either resolved downstream or not critical for initial screening .

Quantitative Evidence vs. Closest Analogs


Thermal Stability Advantage

The presence of the tertiary β-hydroxyl group significantly elevates the melting point relative to the non-hydroxylated analog Boc-L-valine. The (R)-enantiomer of the target compound exhibits a melting point of 113–127 °C , and the (S)-enantiomer melts at 116–118 °C , while Boc-L-valine melts at 77–80 °C [1]. This ~35–50 °C elevation is consistent with intermolecular hydrogen bonding introduced by the tertiary alcohol.

Thermal stability Melting point comparison Solid-phase peptide synthesis

Enhanced Carboxylic Acid Acidity

The electron-withdrawing inductive effect of the β-hydroxyl group increases the acidity of the α-carboxylic acid. The predicted pKa of the target compound is 3.62 ± 0.10 , compared to 4.01 ± 0.10 for Boc-L-valine [1]. Boc-L-threonine (secondary β-hydroxyl) has a predicted pKa of approximately 3.95–4.05, indicating that the tertiary alcohol exerts a stronger acidifying effect than a secondary alcohol [2].

pKa comparison Hydrogen bonding Carboxylic acid acidity

Measurable Aqueous Solubility

The tertiary β-hydroxyl group confers measurable aqueous solubility. The (S)-enantiomer of the compound shows a water solubility of approximately 23 g/L , while Boc-L-valine is reported as water-insoluble [1]. The racemic mixture is expected to exhibit comparable or slightly higher water solubility due to the disruption of crystal packing in the racemate.

Aqueous solubility Formulation Purification

Key Intermediate for MetAP2 and HCV Protease Inhibitors

The enantiopure (S)-form of this compound is a documented reagent in the synthesis of PPI-2458 metabolites, which are selective irreversible inhibitors of methionine aminopeptidase-2 (MetAP2), and in the preparation of Boceprevir, an HCV NS3/4A serine protease inhibitor approved by the FDA in 2011 [1]. The racemic (RS) form (CAS 105504-72-1) provides access to the same scaffold for diastereomer library generation and structure-activity relationship (SAR) studies where both enantiomers are screened before committing to an enantiopure synthesis.

Protease inhibitor MetAP2 Boceprevir HCV

Recommended Application Scenarios


Diastereomeric Library Synthesis for Protease Inhibitors

The racemic nature of CAS 105504-72-1 allows the simultaneous generation of both (R)- and (S)-configured peptide chains in a single synthetic sequence, enabling head-to-head comparison of diastereomers in protease inhibition assays. This is directly relevant to programs targeting MetAP2 or HCV NS3 protease, where the β-hydroxyvaline scaffold has proven pharmacophoric relevance [1]. Researchers can identify the preferred stereochemistry before investing in an enantiopure synthesis route.

SPPS with Tertiary Alcohol Side Chains

The tertiary alcohol is inert to acylation under standard Boc/Bzl coupling conditions [1], meaning the hydroxyl group does not require orthogonal protection during chain elongation. This reduces the number of protection/deprotection steps compared to building blocks with primary or secondary alcohols (e.g., Boc-L-threonine), streamlining the synthesis of peptides containing hydrogen-bond-capable side chains.

Aqueous-Compatible Reaction and Purification Scale-Up

With a water solubility of approximately 23 g/L (enantiopure analog data) [1], the compound is amenable to aqueous-phase workup and purification protocols that are impractical for water-insoluble analogs such as Boc-L-valine [2]. This property supports greener chemistry initiatives and simplifies large-scale process development where solvent substitution is a cost and safety consideration.

Thermal Stability-Demanding Conditions

The melting point of 113–127 °C (for close enantiomeric analogs) [1] is approximately 40 °C higher than that of Boc-L-valine (77–80 °C) [2], indicating greater thermal robustness. This is advantageous for reactions conducted at elevated temperatures or for long-term storage in regions without strict cold-chain logistics, reducing the risk of thermal degradation during shipping and warehousing.

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